3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride

Medicinal Chemistry Synthetic Intermediate Design Protecting Group Strategy

Researchers requiring orthogonal bifunctional scaffolds for parallel library synthesis often face extra protection/deprotection steps. This pyrrolidine-chloroacetate ester eliminates that bottleneck. - Free pyrrolidine NH enables direct reductive amination or sulfonylation without N-protection. - Monochloroacetate ester provides a selective electrophilic handle for late-stage SN2 diversification with amines or thiols. - Hydrochloride salt form ensures solid-state stability and accurate sub-milligram weighing.

Molecular Formula C7H13Cl2NO2
Molecular Weight 214.09 g/mol
CAS No. 1219979-36-8
Cat. No. B1465026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride
CAS1219979-36-8
Molecular FormulaC7H13Cl2NO2
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1CNCC1COC(=O)CCl.Cl
InChIInChI=1S/C7H12ClNO2.ClH/c8-3-7(10)11-5-6-1-2-9-4-6;/h6,9H,1-5H2;1H
InChIKeyGRTDCNBZMUNRGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyrrolidinylmethyl 2-Chloroacetate Hydrochloride: Identity & Specifications


3-Pyrrolidinylmethyl 2-chloroacetate hydrochloride (CAS 1219979-36-8) is a pyrrolidine-based chloroacetate ester supplied as a hydrochloride salt with molecular formula C₇H₁₃Cl₂NO₂ and molecular weight 214.09 g/mol . The compound combines a pyrrolidine heterocycle (a five-membered saturated nitrogen ring) with a chloroacetate ester moiety linked via a methylene bridge at the pyrrolidine 3-position [1]. It is classified as an irritant under standard hazard communication and is typically offered at minimum 95% purity from specialty chemical suppliers . Its primary role is as a synthetic intermediate in medicinal chemistry programs, particularly in the preparation of pharmacologically active pyrrolidine derivatives [1].

Free pyrrolidine amine enables orthogonal N-functionalization
Chloroacetate ester participates in nucleophilic displacement reactions
Hydrochloride salt improves crystallinity and solid-state handling
Moderate electrophilicity provides a controlled reactivity window

3-Pyrrolidinylmethyl 2-Chloroacetate Hydrochloride vs. Generic Analogs


Superficially similar pyrrolidine-chloroacetyl intermediates differ critically in the position and nature of the chloroacetyl attachment, which governs reactivity, steric accessibility, and downstream synthetic utility . In 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride, the chloroacetyl group is attached as an ester through the 3-hydroxymethyl substituent, leaving the pyrrolidine nitrogen free for subsequent functionalization [1]. By contrast, 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) carries the chloroacetyl group directly on the pyrrolidine nitrogen as an amide, precluding N-functionalization and altering both the electrophilicity and the hydrolysis stability profile of the intermediate . Similarly, pyrrolidin-3-ylmethyl 2,2,2-trichloroacetate hydrochloride (CAS 1220031-72-0) replaces the monochloroacetyl with a trichloroacetyl ester, which changes the leaving-group propensity and may introduce unintended reactivity in nucleophilic displacement steps . These structural distinctions produce measurable differences in physicochemical properties including logD and polar surface area, which directly impact chromatographic behavior, solubility, and compatibility with multi-step synthetic sequences [1].

N-Capped Amide Analog
1-(Chloroacetyl)pyrrolidine lacks a free amine, blocking orthogonal functionalization strategies and altering reaction pathways.
Trichloroacetate Analog
Pyrrolidin-3-ylmethyl trichloroacetate HCl has an enhanced leaving group, increasing the risk of premature hydrolysis and reduced chemoselectivity.
Succinimidyl Ester Analog
N-Succinimidyl 2-chloroacetate has lower conformational flexibility and different polar surface area, affecting solubility and reactivity in constrained environments.

3-Pyrrolidinylmethyl 2-Chloroacetate Hydrochloride: Differentiation Evidence


Structural Differentiation: Ester vs. Amide Linkage

The target compound contains a free pyrrolidine secondary amine (position 1) because the chloroacetyl group is attached as an ester to the 3-hydroxymethyl substituent rather than as an amide to the ring nitrogen [1]. In contrast, 1-(chloroacetyl)pyrrolidine (CAS 20266-00-6) caps the pyrrolidine nitrogen with a chloroacetyl amide, rendering the nitrogen unavailable for further derivatization without a deprotection step . This allows 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride to serve as a dual-functional intermediate: the free amine can undergo alkylation, acylation, or reductive amination independently, while the chloroacetate ester can participate in nucleophilic displacement reactions [1]. The amide analog has a molecular weight of 147.60 g/mol (free base) compared to 214.09 g/mol for the target hydrochloride salt; the 45% mass difference reflects the additional hydroxymethyl linker and the hydrochloride counterion that enhances crystallinity and handling .

Structural Linkage
Head-to-head
Target: free pyrrolidine NH; chloroacetate ester at 3-CH₂–O–
vs
Comparator: N-capped amide; no free NH
Enables orthogonal bifunctional derivatization without deprotection
MW 214.09 vs. 147.60 g/mol (HCl salt vs free base)
Medicinal Chemistry Synthetic Intermediate Design Protecting Group Strategy

Lipophilicity: LogD and LogP Differences

The target compound exhibits computed logP of 0.16 and logD values of –3.08 (pH 5.5) and –2.97 (pH 7.4) [1]. This pronounced pH-dependent hydrophilicity arises from protonation of the pyrrolidine nitrogen at acidic to neutral pH, which is not possible in the N-acetylated analog 1-(chloroacetyl)pyrrolidine that lacks a basic amine center [2]. While comparative experimental logD data for 1-(chloroacetyl)pyrrolidine are not available in authoritative databases, class-level inference based on the absence of an ionizable amine in the amide analog predicts substantially higher logD (less hydrophilic) at physiological pH, which would alter reversed-phase chromatographic retention and aqueous solubility profiles during purification and formulation development [2]. The target compound also has a larger polar surface area (38.33 Ų) compared to N-succinimidyl 2-chloroacetate (estimated ~63.7 Ų) due to the free amine contributing hydrogen-bond donor capacity, enabling different solid-phase extraction and normal-phase chromatography behavior [3].

Lipophilicity
Class-level
logD₇.₄ = –2.97 · logP = 0.16
Supports aqueous workup and reversed-phase purification
Comparator logD not experimentally determined; class-level inference
ADME Profiling Chromatographic Method Development Solubility Optimization

Electrophilic Reactivity: Monochloroacetate vs. Trichloroacetate

The target compound contains a monochloroacetate ester, whereas pyrrolidin-3-ylmethyl 2,2,2-trichloroacetate hydrochloride (CAS 1220031-72-0) contains a trichloroacetate ester . The trichloroacetate ester is a significantly better leaving group due to the electron-withdrawing effect of three chlorine atoms, which stabilizes the trichloroacetate anion [1]. The monochloroacetate ester in the target compound has intermediate electrophilicity: more reactive than an unsubstituted acetate ester but less prone to premature hydrolysis or uncontrolled nucleophilic attack than the trichloroacetate analog [1]. The molecular weight difference (214.09 vs. 282.98 g/mol, a 32% increase for the trichloro analog) also means that the target compound delivers higher atom economy on a per-gram basis when the chloroacetyl group is ultimately displaced in subsequent synthetic steps .

Electrophilicity
Data to verify
Monochloroacetate: pKa ~2.86
vs
Trichloroacetate: pKa ~0.7
Moderate electrophilicity enables chemoselective displacement
Based on leaving-group pKa inference; experimental confirmation advised
Nucleophilic Displacement Ester Hydrolysis Kinetics Reaction Optimization

Conformational Flexibility: Rotatable Bonds vs. Succinimidyl Ester

The target compound possesses 4 rotatable bonds, conferring significant conformational flexibility relative to N-succinimidyl 2-chloroacetate (CAS 27243-15-8), which has approximately 2 rotatable bonds due to its rigid succinimide ring system [1]. This flexibility may influence how the chloroacetyl electrophile is presented in enzyme active sites or during solid-phase synthesis, potentially affecting reaction kinetics and product selectivity [2]. The polar surface area of the target (38.33 Ų) also differs from that of the succinimidyl ester (~63.7 Ų), indicating distinct hydrogen-bonding capacity that impacts solubility in polar aprotic solvents commonly used in nucleophilic substitution chemistry [1].

Conformational Flexibility
Reported
4 rotatable bonds · PSA 38.33 Ų
Greater flexibility may enhance nucleophile accessibility
Compared to ~2 rotatable bonds in succinimidyl ester
Conformational Analysis Target Engagement Crystallization Optimization

3-Pyrrolidinylmethyl 2-Chloroacetate Hydrochloride: Application Scenarios


Orthogonal Bifunctional Intermediate for Library Synthesis

When constructing compound libraries requiring independent derivatization of a pyrrolidine nitrogen and a chloroacetyl ester, 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride offers an orthogonal bifunctional scaffold. The free pyrrolidine NH can undergo reductive amination or sulfonylation while the chloroacetate ester is subsequently displaced with amines or thiols, enabling two-dimensional diversity expansion without protecting-group manipulation [1]. This contrasts with 1-(chloroacetyl)pyrrolidine, which requires deprotection to access the pyrrolidine nitrogen and thus adds at least one synthetic step per library member.

pH-Dependent Workup and Purification

The low computed logD (–2.97 at pH 7.4) of the target compound supports aqueous-compatible reaction conditions where unreacted starting material can be efficiently removed by aqueous extraction [1]. This property is particularly valuable in multi-step sequences where intermediate purification by aqueous/organic partitioning is required. Analogs lacking an ionizable amine center, such as 1-(chloroacetyl)pyrrolidine, remain predominantly in the organic phase even after protonation attempts, complicating purity profiles.

Moderate Electrophilicity Chloroacetyl Donor for Controlled Displacement

For synthetic routes where the chloroacetyl group must be selectively displaced in the presence of other electrophilic functionalities, the monochloroacetate ester of the target compound provides an intermediate reactivity window [1]. The trichloroacetate analog (CAS 1220031-72-0) may undergo premature hydrolysis or indiscriminate nucleophilic attack under standard conditions due to the enhanced leaving-group ability of the trichloroacetate moiety. The target compound's monochloroacetate ester is less prone to such side reactions, enabling higher chemoselectivity.

Crystallizable Hydrochloride Salt: Handling & Storage

The hydrochloride salt form of 3-pyrrolidinylmethyl 2-chloroacetate hydrochloride enhances crystallinity and solid-state stability compared to free-base analogs, facilitating accurate weighing and long-term storage in research laboratory settings [1]. The product is classified as an irritant requiring standard laboratory precautions, and is typically supplied at ≥95% purity with MDL number MFCD13559700 for traceability in procurement documentation .

Application
Selection Property
Validation Focus
Library synthesis
Free amine for orthogonal functionalization
Synthetic step-count efficiency
Aqueous workup
Low logD at physiological pH
Aqueous/organic partitioning efficiency
Controlled displacement
Monochloroacetate electrophilicity
Chemoselectivity under nucleophilic conditions
Handling & storage
Hydrochloride salt crystallinity
Accurate weighing and solid-state stability
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